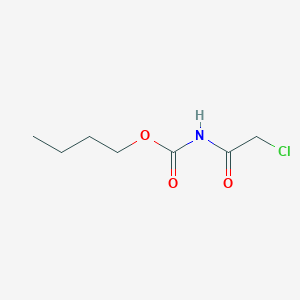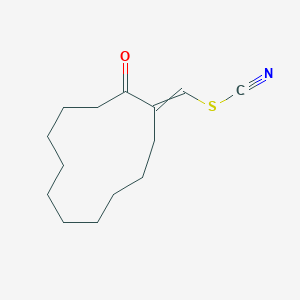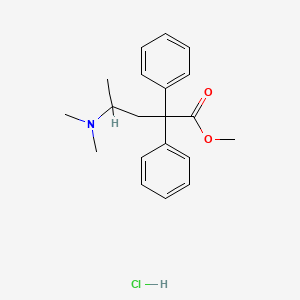
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of a pentanoic acid backbone with dimethyl and diphenyl substitutions, and a methyl ester functional group. The hydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride typically involves multiple steps. One common approach is the esterification of pentanoic acid derivatives with methanol in the presence of an acid catalyst. The dimethyl and diphenyl groups are introduced through specific substitution reactions, often involving organometallic reagents or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality. The hydrochloride salt is typically formed by reacting the ester with hydrochloric acid under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The dimethyl and diphenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic acid, 2,2-dimethyl-, methyl ester: This compound has a similar ester functional group but lacks the diphenyl substitution.
Pentanoic acid, 4-methyl-, methyl ester: This compound has a simpler structure with only a single methyl substitution.
Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: This compound has two ester groups and a different substitution pattern.
Uniqueness
Pentanoic acid, 4-dimethyl-2,2-diphenyl-, methyl ester, hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both dimethyl and diphenyl groups, along with the ester and hydrochloride functionalities, provides a distinct set of chemical and physical properties that differentiate it from similar compounds.
Propiedades
Número CAS |
63979-47-5 |
|---|---|
Fórmula molecular |
C20H26ClNO2 |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
methyl 4-(dimethylamino)-2,2-diphenylpentanoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-16(21(2)3)15-20(19(22)23-4,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,16H,15H2,1-4H3;1H |
Clave InChI |
FEQRJVHEMSQPFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)




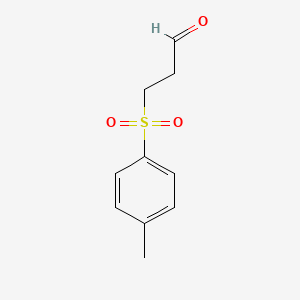
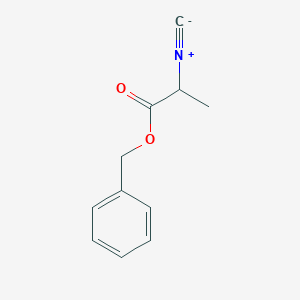
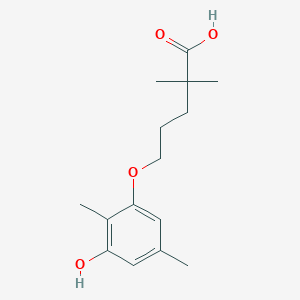

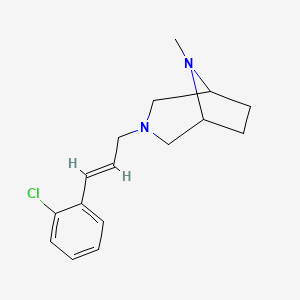
![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)

